molecular formula C25H29N5O4S B3290821 5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-67-1

5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

货号: B3290821
CAS 编号: 868220-67-1
分子量: 495.6 g/mol
InChI 键: VAQNFPUTWLXLNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a benzylpiperazine moiety and a 3,4,5-trimethoxyphenyl group. The benzylpiperazine group may enhance receptor binding, while the trimethoxyphenyl substituent contributes to lipophilicity and electronic effects, influencing pharmacokinetics and target engagement .

属性

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-32-19-13-18(14-20(33-2)22(19)34-3)21(23-24(31)30-25(35-23)26-16-27-30)29-11-9-28(10-12-29)15-17-7-5-4-6-8-17/h4-8,13-14,16,21,31H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNFPUTWLXLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperazine and Aryl Substitutions

Compound A : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Key Differences :
    • Piperazine substituent : 3-Chlorophenyl vs. benzyl in the target compound.
    • Aryl group : 4-ethoxy-3-methoxyphenyl vs. 3,4,5-trimethoxyphenyl.
  • The ethoxy group in Compound A may reduce steric hindrance compared to the bulkier trimethoxy arrangement, impacting membrane permeability .

Compound B : 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-imidazo[1,2-b][1,2,4]triazol-6(5H)-one ()

  • Core Structure : Imidazo-triazolone vs. thiazolo-triazole.
  • Substituents : 4-Methoxybenzylidene and 2-chlorophenyl.
  • Implications :
    • The imidazo-triazolone core may exhibit distinct electronic properties compared to the thiazolo-triazole system, affecting metabolic stability.
    • The chlorophenyl group could enhance hydrophobic interactions, similar to the trimethoxyphenyl group in the target compound .

Analogues with Triazole-Thiadiazole Hybrids

Compound C : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()

  • Core Structure : Triazolo-thiadiazole vs. thiazolo-triazole.
  • Substituents : 4-Methoxyphenylpyrazole.
  • Implications: The pyrazole-thiadiazole hybrid in Compound C was designed for antifungal activity via lanosterol 14α-demethylase inhibition.

Comparative Data Table

Parameter Target Compound Compound A Compound C
Core Structure Thiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole Triazolo[3,4-b][1,3,4]thiadiazole
Piperazine Substituent Benzyl 3-Chlorophenyl N/A
Aryl Group 3,4,5-Trimethoxyphenyl 4-Ethoxy-3-methoxyphenyl 4-Methoxyphenylpyrazole
Molecular Weight (Da)* ~581.6 (estimated) ~610.1 (reported) ~400–450 (estimated)
Biological Target Hypothesized: CNS receptors, tubulin Not specified Lanosterol 14α-demethylase (antifungal)
Key Functional Groups Trimethoxy (electron-donating), benzylpiperazine Chloro (electron-withdrawing), ethoxy-methoxy Methoxyphenylpyrazole

*Molecular weights are calculated or inferred from structural data.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step reactions involving condensation of benzylpiperazine and trimethoxyphenyl precursors, similar to methods in and . However, the trimethoxy group may complicate purification due to increased polarity .
  • Pharmacological Potential: The benzylpiperazine moiety could enhance blood-brain barrier penetration, suggesting CNS applications (e.g., antipsychotic or antidepressant activity). The trimethoxyphenyl group, seen in colchicine analogues, hints at possible tubulin-binding antiproliferative effects .

常见问题

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazolo-triazole core followed by functionalization with the benzylpiperazine and trimethoxyphenyl groups. Key methodologies include:

  • Thiazole and triazole ring formation : Use thioketones or thioamides with hydrazine derivatives under reflux conditions in ethanol or acetonitrile .
  • Coupling reactions : Activate intermediates with reagents like phosphorus oxychloride for amide bond formation between the benzylpiperazine and trimethoxyphenyl moieties .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

Q. Optimization parameters :

ParameterOptimization StrategyImpact
Temperature60–100°C for cyclization stepsHigher yields, fewer side products
Solvent choicePolar aprotic solvents (DMF, DMSO)Enhanced solubility and reactivity
CatalystLewis acids (e.g., ZnCl₂)Accelerates ring-closing steps

Q. What characterization techniques are essential for confirming structure and purity?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and polymorphism, critical for understanding bioactivity .
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .

Q. Example workflow :

Synthesize intermediate → Confirm with NMR/MS .

Purify via column chromatography → Validate purity with HPLC .

Final product → X-ray analysis to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions, structural analogs, or purity. Strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls .
  • Comparative SAR studies : Test analogs with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
  • Purity validation : Re-evaluate compounds with conflicting results using HPLC-MS to rule out impurities .

Case example :
A 2025 study found 10 μM IC₅₀ against breast cancer cells, while another reported 25 μM. Re-analysis revealed impurities in the latter sample, resolved via recrystallization .

Q. What strategies effectively elucidate the mechanism of action involving enzyme/receptor interactions?

  • Molecular docking : Predict binding affinities to targets like tubulin or kinase enzymes using software (AutoDock Vina) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., Kd = 120 nM for α-glucosidase) .
  • CRISPR-Cas9 knockouts : Validate target relevance by deleting suspected receptors in cell models .

Q. Example workflow :

In silico screening → Prioritize targets (e.g., PI3K/AKT pathway) .

Biochemical assays → Measure enzyme inhibition (IC₅₀) .

In vivo models → Test efficacy in xenograft mice with pharmacokinetic profiling .

Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic potential?

SAR strategies include:

  • Substituent modulation : Replace 3,4,5-trimethoxyphenyl with halogens or bulkier groups to enhance lipophilicity .
  • Bioisosteric replacements : Swap the thiazole ring with oxazole to reduce toxicity .
  • Pro-drug design : Introduce ester groups to improve oral bioavailability .

Q. Key findings from analogs :

ModificationActivity ChangeReference
4-Fluorophenyl (vs. trimethoxy)3x higher anticancer potency
Piperazine → homopiperazineReduced CNS toxicity

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary in literature reports?

Variations stem from:

  • Crystallinity : Amorphous forms exhibit higher solubility but lower stability than crystalline forms .
  • pH-dependent solubility : Protonation of the piperazine group increases solubility in acidic buffers (pH 2–4) .
  • Degradation pathways : Trimethoxyphenyl oxidation occurs under UV light, requiring dark storage .

Q. Mitigation :

  • Use differential scanning calorimetry (DSC) to characterize polymorphs .
  • Conduct accelerated stability studies (40°C/75% RH) to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Reactant of Route 2
5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。